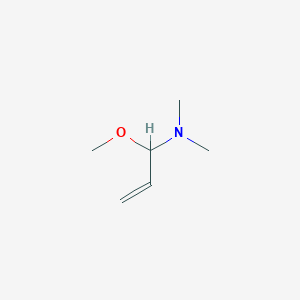![molecular formula C15H17ClN4O2 B14390495 N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide CAS No. 89757-88-0](/img/structure/B14390495.png)
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antitubercular, antiviral, and anticancer properties . The presence of the 4-chlorophenyl group and the pyrrolidinyl moiety in its structure contributes to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide typically involves the following steps :
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide through hydrazination.
Cyclization: The hydrazide undergoes cyclization with cyanogen bromide to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Coupling Reaction: The oxadiazole derivative is then coupled with 3-(pyrrolidin-1-yl)propanoic acid to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyrrolidinyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide has several scientific research applications :
Chemistry: It is used as a building block for synthesizing other biologically active compounds.
Biology: The compound exhibits significant antitubercular activity, making it a candidate for developing new antitubercular agents.
Medicine: Its antiviral and anticancer properties are being explored for potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
作用機序
The mechanism of action of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. It also exhibits cytotoxic effects on cancer cells by targeting enzymes and proteins involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(morpholin-4-yl)acetamide
Uniqueness
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide stands out due to its unique combination of the 4-chlorophenyl group and the pyrrolidinyl moiety, which enhances its biological activity and specificity. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in various biological assays .
特性
CAS番号 |
89757-88-0 |
|---|---|
分子式 |
C15H17ClN4O2 |
分子量 |
320.77 g/mol |
IUPAC名 |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C15H17ClN4O2/c16-12-5-3-11(4-6-12)14-18-19-15(22-14)17-13(21)7-10-20-8-1-2-9-20/h3-6H,1-2,7-10H2,(H,17,19,21) |
InChIキー |
QVXMUAGDJHTZSX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)
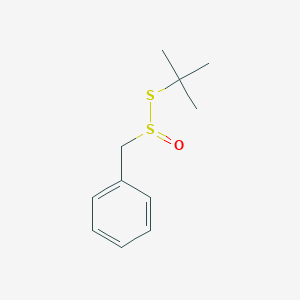
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)



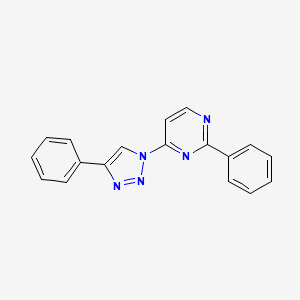

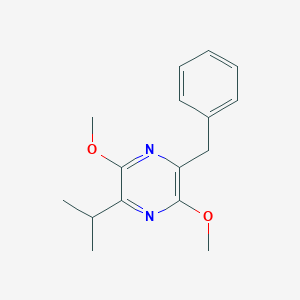
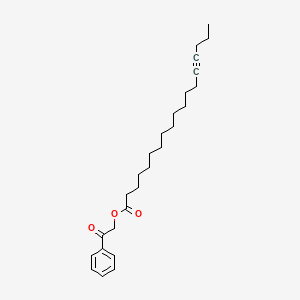
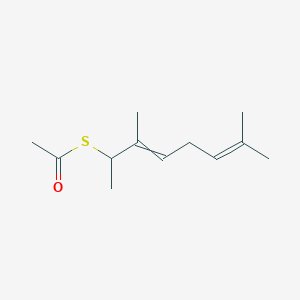
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
